1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane (tropane) core modified with a sulfonyl-linked 3'-methylbiphenyl group and a pyrrolidine-2,5-dione (succinimide) moiety. The 3'-methylbiphenyl substituent may contribute to lipophilicity, impacting membrane permeability or pharmacokinetics.
Properties
IUPAC Name |
1-[8-[4-(3-methylphenyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16-3-2-4-18(13-16)17-5-9-22(10-6-17)31(29,30)26-19-7-8-20(26)15-21(14-19)25-23(27)11-12-24(25)28/h2-6,9-10,13,19-21H,7-8,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRJAMKJLXDWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1R,5S)-8-((3’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the bicyclic octane ring system. This can be achieved through a Diels-Alder reaction followed by functional group modifications to introduce the sulfonyl and pyrrolidine-2,5-dione groups. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((1R,5S)-8-((3’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may interact with active sites of enzymes, while the bicyclic octane ring provides structural stability. The pyrrolidine-2,5-dione moiety can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with similar compounds from the evidence:
Physicochemical and Functional Insights
Electron-Withdrawing Effects :
- The target compound’s 3'-methylbiphenyl sulfonyl group is less electron-withdrawing than the trifluoromethoxy substituent in , which may reduce its metabolic stability but improve compatibility with hydrophobic binding pockets.
- The nitro group in introduces significant polarity, likely altering solubility and reactivity compared to the methylbiphenyl group.
In contrast, the trifluoromethoxy group () balances lipophilicity with polarity, possibly optimizing oral bioavailability .
Stereochemical Considerations: The (1R,5S) configuration in the target compound ensures a rigid tropane core, critical for maintaining binding site geometry. This contrasts with non-specified stereochemistry in compounds, which may exhibit variable activity .
Research Findings and Limitations
- Spectroscopic Data : provides NMR chemical shifts for a fluoronitrophenyl analog (e.g., δ 119.7 ppm for aromatic carbons), which differ significantly from the target compound’s expected shifts due to substituent electronic effects.
- Synthetic Feasibility : The biphenyl sulfonyl group in the target compound may complicate synthesis compared to simpler aryl derivatives (e.g., phenyl in ), requiring advanced coupling techniques .
- Biological Activity Gaps: No direct data on the target compound’s efficacy or toxicity is available in the evidence. However, tropane derivatives with sulfonyl groups (e.g., ) are often explored as enzyme inhibitors or receptor modulators .
Biological Activity
The compound 1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS Number: 2060474-46-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a bicyclic system and a pyrrolidine moiety, which are often associated with various pharmacological effects.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 438.5 g/mol
- Structural Characteristics : The compound features a sulfonyl group attached to a biphenyl structure, which is known to enhance the lipophilicity and bioavailability of compounds.
Biological Activity Overview
Research indicates that this compound may exhibit notable biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic effects in neuropathic pain management.
The compound is believed to interact with the serotonin type 6 receptor (5-HT6R) , which plays a significant role in various neurological processes. Studies have demonstrated that ligands targeting this receptor can influence neurotransmitter release and neuronal plasticity.
Case Study: Neuropathic Pain Alleviation
A study conducted by Drop et al. (2021) explored the pharmacological profile of related compounds with structural similarities to this compound. The findings indicated:
- High Affinity for 5-HT6R : Compounds showed Ki values as low as 23 nM for 5-HT6R.
- Inverse Agonism : Some derivatives demonstrated inverse agonism at Gs signaling pathways.
- In Vivo Efficacy : In models of neuropathic pain (e.g., SNL-induced neuropathy), these compounds exhibited significant anti-allodynic effects, suggesting their potential utility in pain management.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| 5-HT6R Affinity | Ki = 23 nM | Drop et al., 2021 |
| Inverse Agonism | Significant modulation of Gs signaling | Drop et al., 2021 |
| Anti-Allodynic Effect | Effective in SNL-induced neuropathic pain model | Drop et al., 2021 |
| Metabolic Stability | High metabolic stability observed | Drop et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
